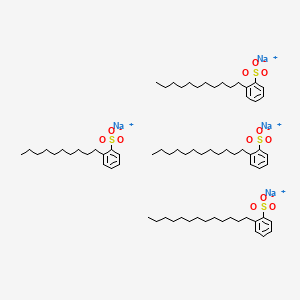
Benzenesulfonic acid, decyl-, sodium salt, mixt. with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate and sodium undecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, decyl-, sodium salt, mixed with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate, and sodium undecylbenzenesulfonate is a complex mixture of surfactants. These compounds are part of the alkylbenzene sulfonate family, which are widely used as surfactants in various industrial and household applications. They are known for their excellent detergent properties, making them common ingredients in cleaning products, personal care items, and industrial cleaners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of alkylbenzenes. This process is carried out by reacting alkylbenzenes with sulfur trioxide or concentrated sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous sulfonation processes. This involves the use of reactors where alkylbenzenes are continuously fed and reacted with sulfur trioxide. The resulting sulfonic acids are then neutralized with sodium hydroxide to form the sodium salts .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives .
Scientific Research Applications
Benzenesulfonic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Utilized in drug formulations to enhance solubility and bioavailability.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants
Mechanism of Action
The primary mechanism of action of these compounds is their ability to reduce surface tension. This property allows them to emulsify oils and suspend dirt particles, making them effective cleaning agents. At the molecular level, they interact with both hydrophobic and hydrophilic substances, facilitating the removal of contaminants .
Comparison with Similar Compounds
Similar Compounds
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium xylene sulfonate
Comparison
Compared to other surfactants, benzenesulfonic acid derivatives are unique due to their strong detergent properties and ability to function in a wide range of pH conditions. They are also more effective at lower concentrations, making them cost-efficient for industrial applications .
Properties
CAS No. |
71062-00-5 |
|---|---|
Molecular Formula |
C70H112Na4O12S4 |
Molecular Weight |
1365.9 g/mol |
IUPAC Name |
tetrasodium;2-decylbenzenesulfonate;2-dodecylbenzenesulfonate;2-tridecylbenzenesulfonate;2-undecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S.C18H30O3S.C17H28O3S.C16H26O3S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;;;;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);;;;/q;;;;4*+1/p-4 |
InChI Key |
WTAKGUCEJADGOD-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


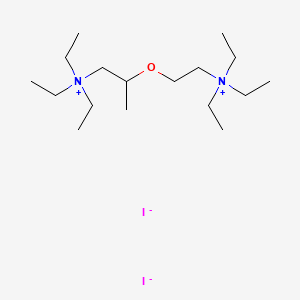
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
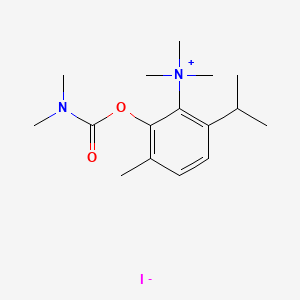
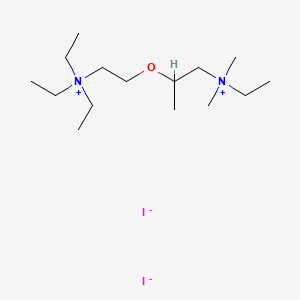

![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
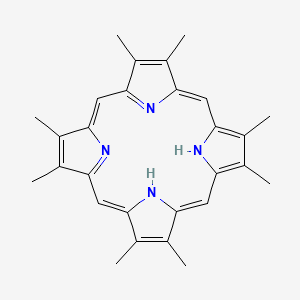
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
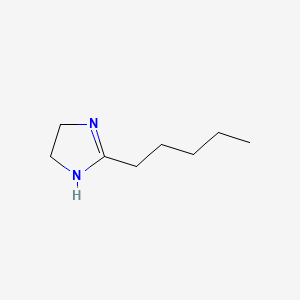
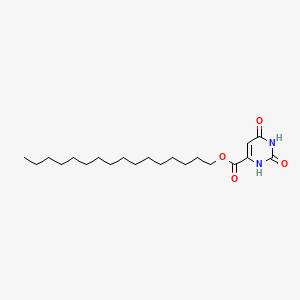
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)
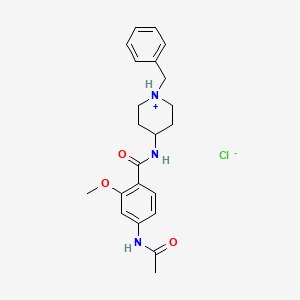
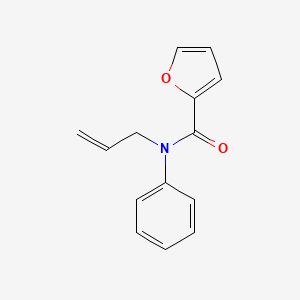
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
